![molecular formula C30H42ClN2Pd B12059137 Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is a well-defined palladium N-heterocyclic carbene complex. This compound is known for its air-stability and efficiency in catalyzing various organic reactions, particularly in the field of cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate and allyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings .
化学反应分析
Types of Reactions
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Arylation Reactions: Efficiently catalyzes α-arylation of ketones.
Dehalogenation Reactions: Dehalogenation of aryl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions are often arylated compounds, dehalogenated products, and coupled products, depending on the specific reaction type .
科学研究应用
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride has a wide range of applications in scientific research:
作用机制
The mechanism by which Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride exerts its effects involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and other substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the coordination of the palladium center with the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Palladium(II) acetate
- Allyl palladium chloride dimer
Uniqueness
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is unique due to its air-stability and high efficiency in catalyzing a wide range of organic reactions. Its well-defined structure and ability to facilitate various cross-coupling reactions make it a valuable compound in both academic and industrial research .
属性
分子式 |
C30H42ClN2Pd |
|---|---|
分子量 |
572.5 g/mol |
InChI |
InChI=1S/C27H37N2.C3H5.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-2;;/h9-21H,1-8H3;3H,1-2H2;1H;/q-1;;;+2/p-1 |
InChI 键 |
KLSIOAKNMHRLAK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[CH2][CH][CH2].Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


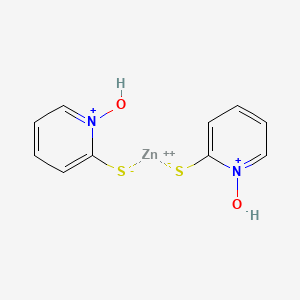


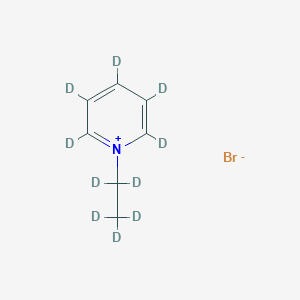
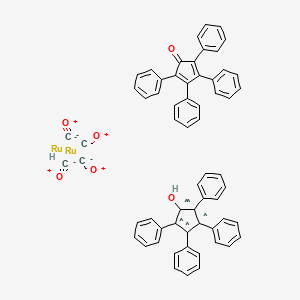
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
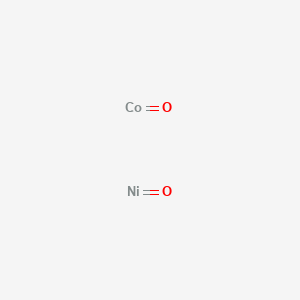

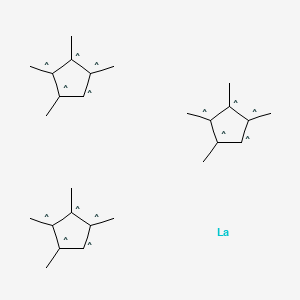

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
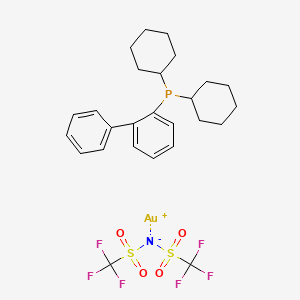
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
